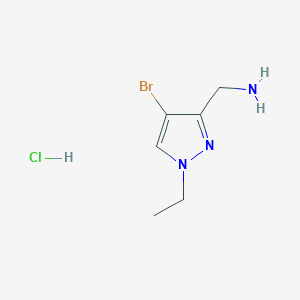

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Description

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived amine hydrochloride with a bromo substituent at position 4 and an ethyl group at position 1 of the pyrazole ring. The methanamine group (-CH2NH2) is attached to position 3, forming a secondary amine hydrochloride salt. Pyrazole-based amines are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their bioactivity and versatility in chemical modifications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromo-1-ethylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3.ClH/c1-2-10-4-5(7)6(3-8)9-10;/h4H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGCGJKVAOHUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-bromo-1-ethylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce imines or amines, respectively.

Scientific Research Applications

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

Pyrazole derivatives with methanamine hydrochloride groups and halogen substituents are common in medicinal chemistry. Key comparisons include:

*Estimated based on structural analogs.

Key Observations :

Heterocyclic Methanamine Hydrochlorides

Compounds with methanamine hydrochloride groups on other heterocycles (e.g., thiazoles) provide additional context:

Key Observations :

Functional Group Variations

Compounds with modified pyrazole backbones highlight the role of functional groups:

| Compound Name | Molecular Formula | Functional Group | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | C12H11BrClN2O | Ketone (C=O) | 329.59 | Ketone group increases polarity; dihydro-pyrazol-3-one core is redox-active |

| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | C6H11BrClN3 | Ethylamine linker | 240.53 | Ethyl linker improves conformational flexibility; methylamine enhances basicity |

Key Observations :

Biological Activity

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article explores the compound's biological activities, synthesis, and potential applications, supported by various studies and data.

Structural Characteristics

The compound features a pyrazole ring substituted with a bromine atom and an ethyl group , along with a methanamine group . These structural components contribute to its pharmacological properties. The presence of the bromine atom is particularly noteworthy as it can enhance biological activity through various mechanisms, including increasing lipophilicity and altering binding interactions with biological targets.

Biological Activity Overview

The biological activity of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be categorized into several key areas:

-

Anticancer Activity

- Compounds containing the pyrazole structure have shown significant anticancer properties, particularly against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- A study indicated that derivatives of pyrazole could induce apoptosis in cancer cells by enhancing caspase-3 activity, suggesting their potential as anticancer agents .

- Microtubule Destabilization

- Enzyme Inhibition

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds similar to (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methylpyrazole | Methyl substitution on pyrazole | Antimicrobial properties |

| 3-Aminopyrazole | Amino group at position 3 | Anti-inflammatory effects |

| 5-Bromopyrazole | Bromine at position 5 | Potential CNS effects |

The unique combination of a bromine substituent and an ethyl group on the pyrazole ring in (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride may enhance its biological activity compared to these similar compounds.

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multi-step organic reactions, including halogenation and amination processes. Understanding its chemical reactivity is essential for elucidating its mechanism of action in biological systems.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Antitumor Studies : In vitro studies demonstrated that pyrazole derivatives could significantly reduce cell viability in various cancer cell lines, showcasing their promise as novel anticancer agents .

- Mechanistic Insights : Research has indicated that these compounds may disrupt normal cellular processes by interfering with microtubule dynamics or inhibiting critical metabolic pathways such as glycolysis .

- Pharmacological Evaluations : Comprehensive evaluations have been conducted to assess the pharmacokinetic profiles of pyrazole derivatives, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrazole ring formation, bromination, and subsequent amine functionalization. For example, cyclization of ethyl acetoacetate with substituted hydrazines yields the pyrazole core . Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The methanamine group is introduced via reductive amination or nucleophilic substitution, followed by HCl salt formation .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize pH during salt formation to avoid decomposition.

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer :

- Analytical Techniques :

- Validation : Cross-reference spectral data with literature or databases like PubChem.

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 10–15 | Limited; adjust pH for improved solubility. |

| DMSO | >50 | Preferred for biological assays. |

| Ethanol | 20–30 | Use anhydrous conditions to prevent hydrolysis . |

- Troubleshooting : For low solubility, consider sonication or co-solvent systems (e.g., water/DMSO mixtures).

Advanced Research Questions

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C.

Analyze degradation kinetics via HPLC at 0, 24, 48, and 72 hours.

Identify degradation products using LC-MS/MS.

- Data Interpretation : A pH-dependent hydrolysis profile is expected due to the labile bromine and amine groups. Adjust storage conditions (e.g., −20°C, desiccated) based on half-life calculations .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Hypothesis Testing : Discrepancies may arise from impurities, stereochemical variations, or assay conditions.

- Validation Steps :

Re-synthesize the compound using standardized protocols .

Re-test activity in multiple assays (e.g., kinase inhibition, cytotoxicity) with rigorous controls.

Compare results with orthogonal datasets (e.g., gene expression profiling).

- Case Study : A 2022 study found conflicting IC50 values in kinase assays; retesting with ultra-pure (>99%) batches resolved variability .

Q. What strategies optimize the compound’s yield in large-scale synthesis?

- Methodological Answer :

- Process Optimization :

- Scale-Up Challenges : Address exothermic reactions via controlled temperature gradients and inline monitoring.

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

- Hazards : Irritant (skin/eyes), hygroscopic.

- Protocols :

Use PPE (gloves, goggles) in a fume hood.

Store in airtight containers under nitrogen to prevent moisture absorption .

Neutralize spills with 5% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.